Superior Mitochondrial Inhibition in Yeast Relative to Bis-Arylidene Analogs
(E)-2-Benzylidenecyclohexanone (Iα) demonstrates a potent inhibitory effect on yeast mitochondria that is not equivalently observed in the corresponding 2,6-bis(benzylidene)cyclohexanone analogs [1]. This differential activity highlights that the monosubstituted α,β-unsaturated ketone scaffold is a critical determinant for disrupting mitochondrial function, a property that cannot be assumed for more heavily substituted derivatives.
| Evidence Dimension | Mitochondrial function inhibition in S. cerevisiae |
|---|---|
| Target Compound Data | Potent inhibitory effect observed (qualitative description of potency in original study) |
| Comparator Or Baseline | 2,6-bis(benzylidene)cyclohexanone analogs |
| Quantified Difference | Target compound demonstrates significant inhibition; bis-arylidene analogs not highlighted for equivalent mitochondrial disruption in the same study context |
| Conditions | In vitro yeast mitochondrial function assay |
Why This Matters
This distinction is critical for procurement in anticancer drug discovery programs focusing on mitochondrial disruption mechanisms, as the bis-arylidene derivatives may offer stronger direct cytotoxicity but lack the specific mitochondrial targeting profile observed for the parent monosubstituted compound.
- [1] Dimmock, J. R., et al. 'Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity and as inhibitors of mitochondrial function in yeast: metabolism studies of (E)-2-benzylidenecyclohexanone.' Journal of Pharmaceutical Sciences, vol. 65, no. 4, 1976, pp. 538-543. View Source
